molecular formula C14H22N2O B2714043 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane CAS No. 256475-59-9

1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane

Cat. No.: B2714043
CAS No.: 256475-59-9
M. Wt: 234.343
InChI Key: GPNVJKHGKNHSQU-UHFFFAOYSA-N
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Description

“1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane” is a chemical compound with the CAS Number: 256475-59-9 . It has a molecular weight of 234.34 . The IUPAC name for this compound is 4-[2-(1,4-diazepan-1-yl)ethyl]phenyl methyl ether .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H22N2O/c1-17-14-5-3-13(4-6-14)7-11-16-10-2-8-15-9-12-16/h3-6,15H,2,7-12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . More specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally related to 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, such as 1,4-diazepines, highlights the synthesis and characterization of these compounds. A study by Andrade et al. (2015) investigated the reactivity of certain precursors with ethylenediamine, leading to the synthesis of two dihydro-1,4-diazepines, characterized by NMR spectroscopy and HRMS Andrade et al., 2015.

Transformation in Chemical Reactions

Voskressensky et al. (2014) explored the three-component reaction involving diazepine rings. They found that the reaction proceeds through the opening of the diazepine ring, resulting in the formation of substituted pyrroles, which demonstrates the reactivity and potential utility of diazepine derivatives in synthetic chemistry Voskressensky et al., 2014.

Role in Ring Expansion Studies

Dean and Park (1976) investigated the ring expansion of coumarin by diazoethane, elucidating the reaction mechanisms that could be relevant for the structural manipulation of diazepine derivatives. This study provides insights into the reactivity and potential applications of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepanes in synthetic transformations Dean & Park, 1976.

Synthesis of Novel σ1 Receptor Ligands

Fanter et al. (2017) reported the synthesis of 1,4-diazepanes as σ1 receptor ligands, starting from enantiomerically pure amino acids. The study highlights the potential pharmacological applications of diazepane derivatives, indicating their role in the development of therapeutic agents Fanter et al., 2017.

Novel Synthetic Routes

Zhu et al. (2000) developed a new route to synthesize 5-trifluoromethyl-2,3-dihydro-1,4-diazepine, showcasing the versatility of diazepane derivatives in organic synthesis and their potential for generating compounds with unique properties Zhu et al., 2000.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its vapors and avoiding skin and eye contact .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-5-3-13(4-6-14)7-11-16-10-2-8-15-9-12-16/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNVJKHGKNHSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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